3-(quinolin-2-yl)phenol
Overview
Description
3-(quinolin-2-yl)phenol is an organic compound with the molecular formula C15H11NO. It consists of a quinoline moiety attached to a phenol group.
Mechanism of Action
Target of Action
Based on its chemical structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It can be hypothesized that due to its aromatic nature, it may interact with its targets through π-π stacking, a common interaction seen in aromatic compounds . This interaction could lead to changes in the conformation or function of the target proteins or enzymes .
Biochemical Pathways
Aromatic compounds like 3-(2-quinolinyl)benzenol can potentially influence various metabolic pathways due to their ability to interact with a wide range of biomolecules .
Pharmacokinetics
The physicochemical properties of a compound, including its aromatic nature, can significantly impact its adme properties . For instance, the aromatic nature of 3-(2-Quinolinyl)benzenol might influence its absorption and distribution within the body .
Result of Action
Aromatic compounds can potentially cause a variety of cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Quinolinyl)benzenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-2-yl)phenol typically involves the formation of the quinoline ring followed by its functionalization. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses aniline and glycerol in the presence of an oxidizing agent . These methods often require acidic conditions and elevated temperatures.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being used to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(quinolin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the phenol group.
2-phenylquinoline: Similar structure but with the phenyl group at a different position.
Quinolin-2-ol: Similar structure but with the hydroxyl group directly attached to the quinoline ring
Uniqueness
3-(quinolin-2-yl)phenol is unique due to the presence of both the quinoline and phenol moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-quinolin-2-ylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWBAQAYCVXOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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